(R)-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride

Catalog No.
S13506214
CAS No.
M.F
C7H10ClN3O2
M. Wt
203.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Amino-3-(pyridazin-3-yl)propanoic acid hydro...

Product Name

(R)-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride

IUPAC Name

(2R)-2-amino-3-pyridazin-3-ylpropanoic acid;hydrochloride

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

InChI

InChI=1S/C7H9N3O2.ClH/c8-6(7(11)12)4-5-2-1-3-9-10-5;/h1-3,6H,4,8H2,(H,11,12);1H/t6-;/m1./s1

InChI Key

UAAWXMAYFWIDDQ-FYZOBXCZSA-N

Canonical SMILES

C1=CC(=NN=C1)CC(C(=O)O)N.Cl

Isomeric SMILES

C1=CC(=NN=C1)C[C@H](C(=O)O)N.Cl

(R)-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride is an organic compound characterized by its unique molecular structure, consisting of a pyridazine ring attached to a propanoic acid backbone. Its molecular formula is C8H11ClN2O2C_8H_{11}ClN_2O_2, and it has a molecular weight of approximately 202.64 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological and chemical applications. It is often used in pharmaceutical research due to its structural similarities to amino acids involved in neurotransmission and other biological processes .

, including:

  • Acid-Base Reactions: The amino group can act as a base, while the carboxylic acid group can function as an acid.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Reduction and Oxidation: The compound can be reduced to form various derivatives or oxidized to yield different products.
  • Substitution Reactions: Nucleophilic and electrophilic substitutions can occur, leading to the formation of various substituted derivatives .

The biological activity of (R)-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride is notable, particularly in its potential role as a neurotransmitter or modulator within the central nervous system. Its structural similarity to other amino acids suggests it may influence neuroprotective pathways and neuronal signaling. Studies have indicated that compounds with similar structures often exhibit antiviral, anti-inflammatory, and anticancer properties, which may extend to this compound as well .

Several synthesis methods have been developed for (R)-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride, including:

  • Conventional Organic Synthesis: This method typically involves the formation of the pyridazine core through cyclization reactions followed by the introduction of the amino group and the propanoic acid moiety via carboxylation reactions.
  • Enzymatic Synthesis: Recent advancements have utilized enzyme-catalyzed processes for more efficient synthesis, reducing reaction times and increasing yields. For example, lipase-catalyzed reactions have been explored for synthesizing derivatives of related compounds .

(R)-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride has several applications:

  • Pharmaceutical Research: It serves as a building block in peptide synthesis and is investigated for its potential roles in modulating neurotransmitter systems.
  • Biochemical Research: The compound is used in studies involving enzyme interactions and metabolic pathways.
  • Agricultural Chemistry: Its derivatives may be explored for use in agricultural applications due to their biochemical properties.

Research on interaction studies involving (R)-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride focuses on its binding affinity with various receptors, particularly those involved in neurotransmission. Preliminary studies suggest it may interact with NMDA receptors, which are critical for synaptic plasticity and memory function. Further investigation into its binding properties could reveal more about its therapeutic potential .

Several compounds exhibit structural similarities to (R)-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(R)-2-Amino-3-(pyridin-2-yl)propanoic acid hydrochloridePyridine ring at position 2Different biological activity profile
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloridePyridine ring at position 4Chiral differences leading to varied pharmacodynamics
(R)-2-Amino-3-(pyridin-3-yl)alanineLacks hydrochloride saltPotentially different solubility characteristics

The uniqueness of (R)-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride lies in its specific interactions with receptors and potential therapeutic applications that differ from those of similar compounds. Its distinct structural features may contribute to unique pharmacological profiles that warrant further exploration in drug development .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

203.0461543 g/mol

Monoisotopic Mass

203.0461543 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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